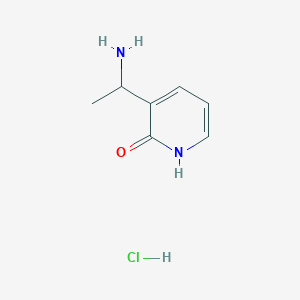

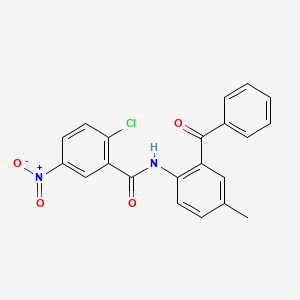

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is a synthetic compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C22H19NO3 .

Synthesis Analysis

While specific synthesis information for “N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide” was not found, a similar compound “N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide” is synthesized through a two-step reaction involving the reaction of 2-bromo-4’-methylacetophenone with thiourea. The resulting intermediate is then reacted with benzoyl chloride to obtain the final compound.Molecular Structure Analysis

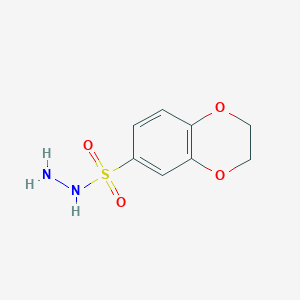

The molecular structure of a compound similar to the one you’re interested in, “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide”, has a linear formula of C22H19NO3 .Aplicaciones Científicas De Investigación

Crystal Structure and NMR Assignments

H. A. Samimi conducted a study focusing on the regio and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine, resulting in the formation of a specific benzamide derivative. The research utilized single-crystal X-ray diffraction to confirm the stereochemistry of the product, providing insight into the crystal structure and NMR assignments of related compounds, highlighting the utility of these compounds in structural chemistry and material science Samimi, 2016.

Solvent-Free Synthesis Under Microwave Irradiation

H. Pessoa‐Mahana et al. described the synthesis of 2-(2-nitrophenyl)-1-benzoyl-1H-benzimidazole derivatives and their subsequent conversion to 6-arylbenzimidazo[1,2-c]quinazolines under microwave irradiation. This method, using SiO2-MnO2 as solid inorganic support, demonstrates an innovative approach to synthesizing complex heterocyclic compounds, which could be applied in pharmaceuticals and materials science Pessoa‐Mahana et al., 2004.

Cytotoxicity of Benzimidazole Derivatives

Aurelio Romero-Castro and colleagues synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their potential as anticancer agents. Their study revealed that these compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential application in developing new anticancer therapies Romero-Castro et al., 2011.

Corrosion Inhibition Studies

Ankush Mishra and collaborators explored the use of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their research found that substituents on the benzamide molecules significantly affect their efficacy as corrosion inhibitors, offering insights into designing more effective corrosion-resistant materials Mishra et al., 2018.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-13-7-10-19(17(11-13)20(25)14-5-3-2-4-6-14)23-21(26)16-12-15(24(27)28)8-9-18(16)22/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKRTZPRMPWYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2704503.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2704507.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)